molecular formula C9H6ClN3O2S2 B2553591 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile CAS No. 899750-46-0

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

Cat. No. B2553591
CAS RN: 899750-46-0
M. Wt: 287.74
InChI Key: QMEABEMUKBMNGW-UHFFFAOYSA-N
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Description

The compound “2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile” is a chemical compound that falls under the category of 1,2,4-benzothiadiazine-1,1-dioxides . It is available for research use.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo derivatives .


Molecular Structure Analysis

The molecular structure of this compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds . The sulfur atom is adjacent to at least one ring nitrogen atom .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available sources, similar compounds have been screened for various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2S2/c10-6-1-2-7-8(5-6)17(14,15)13-9(12-7)16-4-3-11/h1-2,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEABEMUKBMNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

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